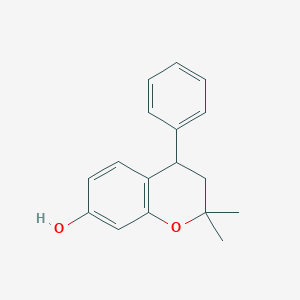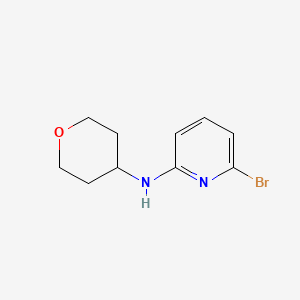![molecular formula C17H16ClN5 B8474823 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine](/img/structure/B8474823.png)
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine is a complex organic compound with the molecular formula C17H16ClN5. This compound is part of the imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine family, known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other members of the imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine family. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is a key target in cancer treatment .
Eigenschaften
Molekularformel |
C17H16ClN5 |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
7-(2-chlorophenyl)-3,5,13-trimethyl-1,3,4,8,11-pentazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C17H16ClN5/c1-10-8-19-14-9-20-16(12-6-4-5-7-13(12)18)15-11(2)21-22(3)17(15)23(10)14/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
PUGIHPGXHDBLJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2N1C3=C(C(=NN3C)C)C(=NC2)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(3-Chloro-phenyl)-1-methyl-ethyl]-carbamic acid methyl ester](/img/structure/B8474786.png)


![6-Chloro-N-[2-(4-methoxyphenyl)ethyl]-3-pyridazinecarboxamide](/img/structure/B8474814.png)


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8474843.png)
